
Chemical properties and stability of Zidovudine
in solution

Author: BenchChem Technical Support Team. Date: December 2025
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Cat. No.: B1683550 Get Quote

An In-depth Technical Guide to the Chemical Properties and Stability of Zidovudine in Solution

Introduction
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside

reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a

cornerstone of antiretroviral therapy, a thorough understanding of its chemical properties and

stability in solution is paramount for researchers, scientists, and drug development

professionals. The stability of Zidovudine directly impacts its efficacy, safety, and shelf-life in

pharmaceutical formulations. This guide provides a comprehensive overview of its

physicochemical characteristics, solubility, and degradation profile under various stress

conditions, supported by detailed experimental protocols and data.

Chemical and Physical Properties
Zidovudine is a synthetic nucleoside analogue of thymidine.[2] It presents as a white to off-

white, odorless crystalline powder.[3][4] The solid bulk drug is stable indefinitely when stored at

room temperature (25 °C).[4]

Table 1: Physicochemical Properties of Zidovudine
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Property Value Reference

Formal Name 3'-azido-3'-deoxythymidine [1]

Synonyms Azidothymidine, AZT, ZDV [1]

Molecular Formula C₁₀H₁₃N₅O₄ [1][4]

Formula Weight 267.3 g/mol [1]

Melting Point
125 °C (decomposes at 242

°C)
[3][5]

UV/Vis. λmax 209, 266 nm [1]

logP 0.05 [4]

pKa 9.68 [6]

Solubility Profile
Zidovudine's solubility is influenced by the solvent, pH, and temperature.[3] It is a polar

molecule, which contributes to its solubility in aqueous environments.[3][7]

Table 2: Solubility of Zidovudine in Various Solvents
Solvent Solubility Reference

Water (25 °C) 20 mg/mL [4]

Ethanol ~10 mg/mL [1]

Dimethyl Sulfoxide (DMSO) ~30 mg/mL [1]

Dimethyl Formamide (DMF) ~30 mg/mL [1]

Phosphate Buffered Saline

(PBS, pH 7.2)
~10 mg/mL [1]

It is generally recommended not to store aqueous solutions of Zidovudine for more than one

day.[1]
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Stability in Solution
The stability of Zidovudine is critically dependent on environmental factors such as pH, light,

temperature, and the presence of oxidizing agents. Forced degradation studies are essential to

identify potential degradation products and establish the drug's intrinsic stability.[8][9]

Impact of pH (Hydrolysis)
Zidovudine exhibits variable stability across different pH ranges.

Acidic Conditions: The drug degrades under strong acidic conditions when heated.[2]

Studies using 2M HCl at 80°C for 72 hours showed the formation of two major degradation

products.[2] Thymine has been identified as a major decomposition product under hydrolytic

stress.[10]

Neutral Conditions: In neutral aqueous solutions (water) at 80°C, the drug is relatively stable,

though one degradation product was observed after 48 hours.[2][11]

Alkaline Conditions: The drug degrades in basic solutions, such as 1N or 2M NaOH at 80°C,

primarily yielding thymine and 3'-amino-3'-deoxythymidine (AMT), a known toxic catabolite.

[2][11][12]

Photostability
Zidovudine is susceptible to degradation upon exposure to light.[10] Photolytic studies

involving exposure to both UV and visible light resulted in the formation of multiple degradation

products, including thymine and the toxic catabolite AMT.[11][12]

Thermal and Oxidative Stability
Thermal Stress: As a solid, Zidovudine is stable at 60°C for at least 24 hours.[4] In solution,

it is considered stable to thermal stress in the absence of other degrading factors like

extreme pH.[10] However, another study noted that thermal degradation of solid Zidovudine
begins at approximately 190°C.[5]

Oxidative Stress: Zidovudine is generally stable against oxidation.[10][11] Studies using 3%

or 10% hydrogen peroxide showed little to no significant degradation.[2]
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Stability in Intravenous Admixtures
The stability of Zidovudine in common intravenous fluids is crucial for clinical applications. A

key study demonstrated its stability in polyvinyl chloride (PVC) infusion bags.

Table 3: Summary of Forced Degradation Studies on
Zidovudine in Solution

Stress
Condition

Reagents and
Conditions

Outcome
Major
Degradation
Products

Reference

Acid Hydrolysis
1N - 2M HCl,

refluxed at 80°C

Significant

Degradation

Thymine, DP-1,

DP-2
[2][10][11]

Base Hydrolysis
1N - 2M NaOH,

refluxed at 80°C

Significant

Degradation

Thymine, 3'-

amino-3'-

deoxythymidine

(AMT)

[11][12]

Neutral

Hydrolysis

Water, refluxed

at 80°C

Minor

Degradation
One product (Z3) [2][11]

Oxidation
3-10% H₂O₂,

Room Temp
Stable

No significant

degradation
[2][10][11]

Photolysis
UV and Visible

Light Exposure

Significant

Degradation

Seven products,

including

Thymine and

AMT

[10][11]

Thermal Stress 80°C (in solution) Stable
No significant

degradation
[2][10]

Table 4: Stability of Zidovudine (4 mg/mL) in Intravenous
Admixtures
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Infusion Fluid
Storage
Temperature

Stability
Period

Remaining
Concentration

Reference

5% Dextrose

Injection

Room Temp

(25°C ± 1°C)

192 hours (8

days)
>97% [13][14]

5% Dextrose

Injection

Refrigerated

(4°C ± 1°C)

192 hours (8

days)
>97% [13][14]

0.9% Sodium

Chloride

Room Temp

(25°C ± 1°C)

192 hours (8

days)
>97% [13][14]

0.9% Sodium

Chloride

Refrigerated

(4°C ± 1°C)

192 hours (8

days)
>97% [13][14]

Experimental Protocols
Detailed and validated methodologies are required to accurately assess the stability of

Zidovudine.

Protocol for Stability-Indicating HPLC Method
This method is designed to separate the intact drug from its degradation products.

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system

equipped with a UV detector.[10][15]

Column: A reverse-phase C-18 column (e.g., LiChrospher® 100 RP-18, 125 x 4.0 mm, 5

µm).[10][15]

Mobile Phase: A mixture of water and methanol, typically in a ratio of 77:23 v/v or 80:20 v/v.

[10][16] An alternative is 10 mM Ammonium acetate buffer (pH 3.8): acetonitrile (60:40, v/v).

Flow Rate: 1.0 to 1.2 mL/min.[15]

Detection: UV detection at 265 nm or 266 nm.[1][10]

Linearity: The method should be validated for linearity, typically in a concentration range of

25-500 µg/mL or 70-150 µg/mL.[10][15]
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Sample Preparation: Dilute the sample with the mobile phase or an appropriate diluent (e.g.,

acetonitrile:water 1:1) to fall within the linear range.

Protocol for Forced Degradation Studies
These studies are performed according to ICH guidelines (Q1A R2) to establish the drug's

degradation pathways.[2][8]

Stock Solution Preparation: Prepare a stock solution of Zidovudine (e.g., 2 mg/mL) in a

mixture of acetonitrile and water (1:1, v/v).[2]

Acid Hydrolysis: Dilute the stock solution 1:1 with 2M HCl and reflux at 80°C for 72 hours.[2]

After the stress period, cool and neutralize the sample before analysis.

Base Hydrolysis: Dilute the stock solution 1:1 with 2M NaOH and reflux at 80°C for 72 hours.

[2] After the stress period, cool and neutralize the sample.

Neutral Hydrolysis: Dilute the stock solution 1:1 with water and reflux at 80°C for 72 hours.[2]

Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide and keep at

room temperature for 10 hours.[2]

Photolytic Degradation: Expose the stock solution in a quartz petri dish to 1.2 million lux

hours of fluorescent light and 200 watt hours/m² of UV light in a photostability chamber.[2]

Thermal Degradation: Place the powdered drug in an oven at 80°C for 48 hours.[2] Dissolve

the sample for analysis.

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to

quantify the remaining drug and detect degradation products.
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Caption: Intracellular activation pathway of Zidovudine.[1]
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Caption: Experimental workflow for a forced degradation study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1683550?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/insert/15492.pdf
https://www.benchchem.com/product/b1683550?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Conditions

Degradation Products

Zidovudine

Thymine
(Major Product)

AMT
(Toxic Product)

Other Minor
Products

Acid Hydrolysis Base Hydrolysis Photolysis

Click to download full resolution via product page

Caption: Logical relationships in Zidovudine degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2021-0172.pdf
https://pubmed.ncbi.nlm.nih.gov/15862693/
https://pubmed.ncbi.nlm.nih.gov/15862693/
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra00678k
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra00678k
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra00678k
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00678k
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00678k
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00678k
https://pubmed.ncbi.nlm.nih.gov/2003500/
https://pubmed.ncbi.nlm.nih.gov/2003500/
https://academic.oup.com/ajhp/article-abstract/48/2/280/5179355
https://www.scielo.br/j/qn/a/KNXV55TTLw6rT3g4pH63T3j/?lang=en
https://pubmed.ncbi.nlm.nih.gov/21415511/
https://pubmed.ncbi.nlm.nih.gov/21415511/
https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution
https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution
https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution
https://www.benchchem.com/product/b1683550#chemical-properties-and-stability-of-zidovudine-in-solution
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

